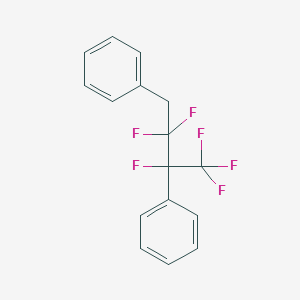
1,1'-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene is a fluorinated organic compound characterized by the presence of a hexafluorobutane moiety linked to two benzene rings
Métodos De Preparación
The synthesis of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hexafluorobutane precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or nickel complexes.
Synthetic Routes: One common synthetic route involves the coupling of benzene derivatives with hexafluorobutane precursors under controlled conditions. This may involve reactions such as Friedel-Crafts alkylation or cross-coupling reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or tool in biochemical assays.
Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. Its fluorinated structure may enhance the bioavailability and stability of pharmaceutical agents.
Industry: Industrial applications include its use in the production of specialty chemicals, coatings, and polymers. The compound’s stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the biological context. For example, it may modulate signaling pathways or metabolic processes.
Effects: The effects of the compound can range from inhibition or activation of specific enzymes to alterations in gene expression or cellular behavior.
Comparación Con Compuestos Similares
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other fluorinated organic molecules such as 1,1,1,4,4,4-Hexafluorobutane and 1,1,2,3,3,4-Hexafluorobutane
Uniqueness: The presence of the hexafluorobutane moiety linked to two benzene rings gives 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene unique chemical properties, such as increased stability and reactivity. These properties make it distinct from other fluorinated compounds and valuable for specific applications.
Propiedades
Número CAS |
89185-53-5 |
|---|---|
Fórmula molecular |
C16H12F6 |
Peso molecular |
318.26 g/mol |
Nombre IUPAC |
(1,1,1,2,3,3-hexafluoro-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H12F6/c17-14(18,11-12-7-3-1-4-8-12)15(19,16(20,21)22)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
DTOXIPGDFMHYGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



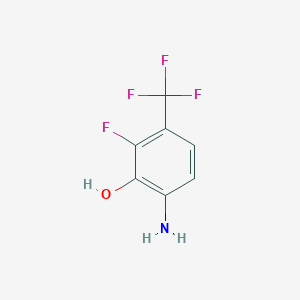


![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
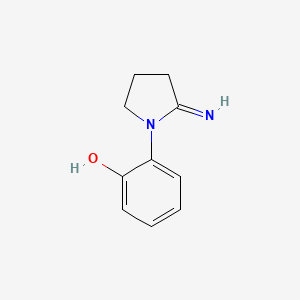
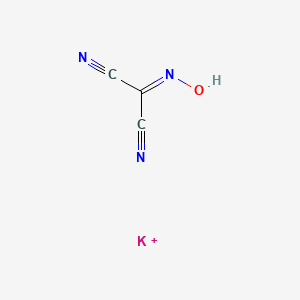
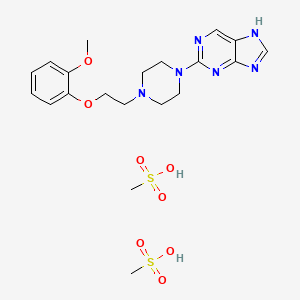
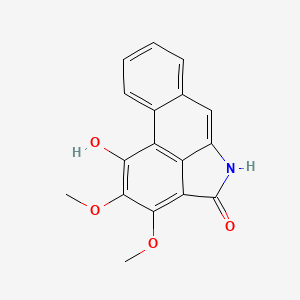
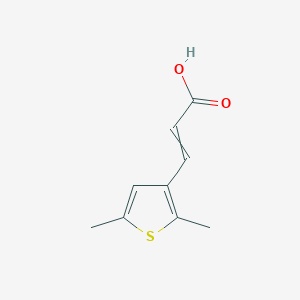
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
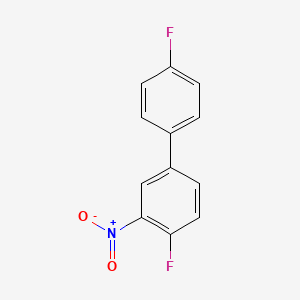
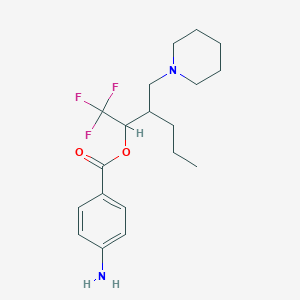
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
